

Spectroscopic Profile of (S)-(+)-2-Methoxypropanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-2-methoxypropanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **(S)-(+)-2-methoxypropanol** (CAS 116422-39-0). Due to the limited availability of specific experimental spectra for the (S)-(+) enantiomer, this document utilizes data from its corresponding racemate, 1-methoxy-2-propanol, as a close and reliable proxy for spectral interpretation. The spectroscopic characteristics, aside from optical rotation, are virtually identical.

Quantitative Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data obtained for 1-methoxy-2-propanol. These values are representative of what would be expected for **(S)-(+)-2-methoxypropanol**.

^1H NMR Data

Chemical Shift (δ) ppm	Splitting Pattern	Integration	Assignment
~3.95	Multiplet	1H	CH-OH
~3.40	Doublet of doublets	1H	O-CH ₂ (diastereotopic)
~3.35	Singlet	3H	O-CH ₃
~3.25	Doublet of doublets	1H	O-CH ₂ (diastereotopic)
~2.50	Broad singlet	1H	OH
~1.15	Doublet	3H	CH-CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~75.5	CH	CH-OH
~68.0	CH ₂	O-CH ₂
~59.0	CH ₃	O-CH ₃
~18.5	CH ₃	CH-CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (alcohol)
~2970, 2930, 2830	Medium	C-H stretch (alkane)
~1110	Strong	C-O stretch (ether and alcohol)
~1450, 1375	Medium	C-H bend (alkane)

Sample preparation: Liquid film.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid samples like **(S)-(+)-2-methoxypropanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra.

Materials:

- **(S)-(+)-2-methoxypropanol**
- Deuterated chloroform (CDCl_3) with 0.03% v/v TMS
- NMR tube (5 mm)
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **(S)-(+)-2-methoxypropanol** in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve homogeneity.

- ^1H NMR Acquisition:
 - Set the spectral width, acquisition time, and number of scans.
 - Acquire the free induction decay (FID).
 - Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the peaks and determine the chemical shifts and splitting patterns.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Set appropriate spectral parameters (e.g., proton decoupling, spectral width, acquisition time, relaxation delay, and number of scans).
 - Acquire the FID.
 - Process the data similarly to the ^1H NMR spectrum.
 - Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

- **(S)-(+)-2-methoxypropanol**
- FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory).
- Pipette

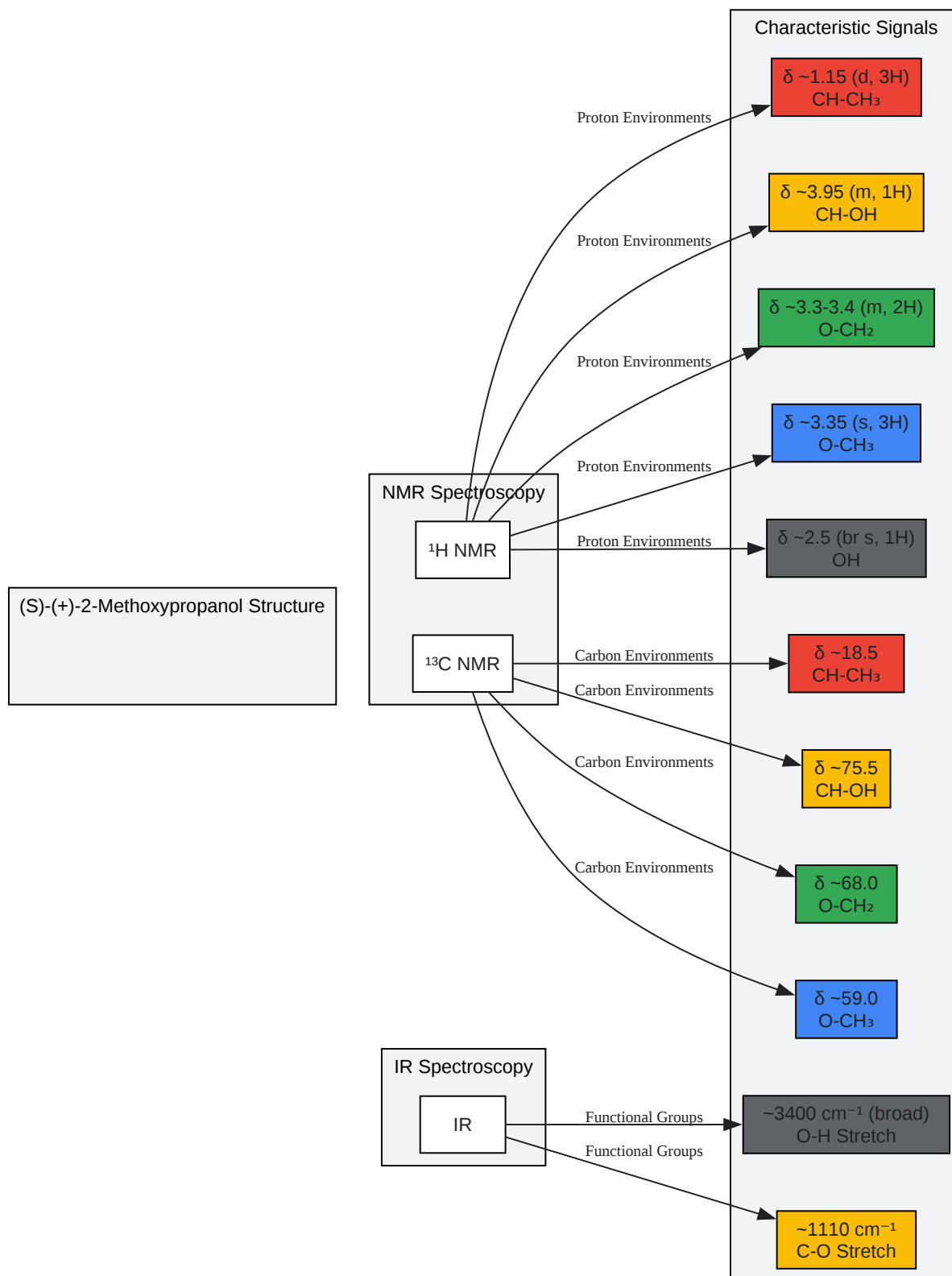
- Cleaning solvent (e.g., isopropanol or acetone)

Procedure:

- Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
- Sample Preparation (Liquid Film Method):
 - Place a drop of **(S)-(+)-2-methoxypropanol** onto a clean, dry salt plate.
 - Carefully place a second salt plate on top, spreading the liquid into a thin film.
 - Mount the plates in the spectrometer's sample holder.
- Sample Preparation (ATR Method):
 - Place a drop of **(S)-(+)-2-methoxypropanol** directly onto the ATR crystal.
- Spectrum Acquisition:
 - Place the sample in the spectrometer's beam path.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.
 - Clean the sample holder thoroughly after analysis.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of **(S)-(+)-2-methoxypropanol** and its characteristic spectroscopic signals.



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Caption: Correlation of **(S)-(+)-2-methoxypropanol** structure with its NMR and IR signals.

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